molecular formula C6H11IO B12096255 3-Ethyl-3-(iodomethyl)oxetane CAS No. 181134-88-3

3-Ethyl-3-(iodomethyl)oxetane

Cat. No.: B12096255
CAS No.: 181134-88-3
M. Wt: 226.06 g/mol
InChI Key: XDJIQWRWOJKPCS-UHFFFAOYSA-N
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Description

3-Ethyl-3-(iodomethyl)oxetane is a chemical compound with the molecular formula C6H11IO. It belongs to the class of oxetanes, which are four-membered cyclic ethers containing an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-3-(iodomethyl)oxetane can be synthesized through several methods. One common approach involves the reaction of 3-ethyl-3-(hydroxymethyl)oxetane with iodine in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydroxyl group with an iodine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(iodomethyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-3-(iodomethyl)oxetane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-3-(iodomethyl)oxetane involves its ability to undergo nucleophilic substitution reactions. The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in various synthetic applications to create diverse chemical structures .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-3-(hydroxymethyl)oxetane
  • 3-Phenyl-3-(iodomethyl)oxetane
  • 3-Methyl-3-(iodomethyl)oxetane

Uniqueness

3-Ethyl-3-(iodomethyl)oxetane is unique due to the presence of both an ethyl group and an iodine atom on the oxetane ring. This combination imparts distinct reactivity and properties compared to other oxetane derivatives. The iodine atom enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

181134-88-3

Molecular Formula

C6H11IO

Molecular Weight

226.06 g/mol

IUPAC Name

3-ethyl-3-(iodomethyl)oxetane

InChI

InChI=1S/C6H11IO/c1-2-6(3-7)4-8-5-6/h2-5H2,1H3

InChI Key

XDJIQWRWOJKPCS-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)CI

Origin of Product

United States

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